2-(pyrrolidin-3-yloxy)quinoline
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Overview
Description
2-(Pyrrolidin-3-yloxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidin-3-yloxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the pyrrolidine ring enhances the compound’s pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 2-chloroquinoline, reacts with pyrrolidine in the presence of a base like sodium carbonate . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or sodium carbonate as bases in organic solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yloxy)quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activity.
Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole ring, known for their pharmacological properties.
Uniqueness: 2-(Pyrrolidin-3-yloxy)quinoline is unique due to the combination of the quinoline and pyrrolidine moieties, which confer enhanced biological activity and pharmacokinetic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZVPGOJPQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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